N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential heterocyclic compounds, involves various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) has been disclosed .Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including those with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, have been synthesized and evaluated for their anticancer activity. Specifically, compounds with sulfonamide groups have shown significant cytotoxic activities against human breast cancer cell lines, demonstrating higher efficacy than some established drugs. This highlights the potential of N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide derivatives in cancer treatment research (Ghorab, Bashandy, & Alsaid, 2014).
Antibacterial Activity
Quinoxaline derivatives have been explored for their antibacterial properties. A study on the green synthesis of quinoxaline sulfonamides revealed their effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli. This suggests that compounds like N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide could be valuable in developing new antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Neuroprotective Properties
The neuroprotective potential of quinoxaline derivatives has also been documented. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog targeting the non-NMDA glutamate receptor, exhibits protective effects against global ischemia, suggesting a role for similar compounds in neuroprotection research (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Chemical Synthesis and Reactivity
Research into the reactivity of quinoxaline compounds includes studies on their interaction with nucleophiles, providing insight into their chemical synthesis pathways. Such knowledge is crucial for designing and synthesizing novel compounds with potential therapeutic applications (Iijima & Kyo, 1989).
Properties
IUPAC Name |
N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-2-27-17-11-6-5-10-16(17)23-19-20(22-15-9-4-3-8-14(15)21-19)24-29(25,26)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUXFEWUOLLNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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